molecular formula C10H12N2O6 B2702260 methyl2-{[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxy}acetate CAS No. 2567503-71-1

methyl2-{[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxy}acetate

Cat. No.: B2702260
CAS No.: 2567503-71-1
M. Wt: 256.214
InChI Key: ZNEIWTJTUMWLCJ-UHFFFAOYSA-N
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Description

methyl2-{[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxy}acetate is a versatile chemical compound with a molecular weight of 256.22 g/mol It is known for its unique structure, which includes a pyrimidine ring substituted with a methoxy-oxoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl2-{[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxy}acetate typically involves the reaction of pyrimidine derivatives with methoxy-oxoethoxy reagents under controlled conditions. One common method includes the esterification of pyrimidine-4,6-diol with methyl 2-bromo-2-methoxyacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

methyl2-{[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxy}acetate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methoxy-oxoethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

methyl2-{[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxy}acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl2-{[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxy}acetate involves its interaction with specific molecular targets. In biological systems, it may bind to nucleic acids or proteins, altering their function. The methoxy-oxoethoxy group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzymatic activity or disruption of nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-oxo-2-phenylacetate: Similar ester structure but with a phenyl group instead of a pyrimidine ring.

    Dimethyl 2,2’-(pyrimidine-4,6-diylbis(oxy))diacetate: Similar pyrimidine-based structure but with different substituents.

Uniqueness

methyl2-{[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxy}acetate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 2-{[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxy}acetate (CAS Number: 2567503-71-1) is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological effects, and relevance in pharmacological applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of methyl 2-{[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxy}acetate can be represented as follows:

  • IUPAC Name : Dimethyl 2,2'-(pyrimidine-4,6-diylbis(oxy))diacetate
  • Molecular Formula : C10H12N2O6
  • Molecular Weight : 256.22 g/mol
  • InChI Key : ZNEIWTJTUMWLCJ-UHFFFAOYSA-N

Antiproliferative Activity

Recent studies have highlighted the compound's antiproliferative properties . The compound was tested against various cancer cell lines, showing significant inhibitory effects. For instance:

Cell LineIC50 (µM)
MCF-73.1
HCT 1163.7
HEK 2935.3

These results indicate that methyl 2-{[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxy}acetate exhibits selective cytotoxicity towards cancer cells, particularly the MCF-7 breast cancer cell line, which is crucial for developing targeted therapies.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties . Utilizing various assays, it was found to possess significant antioxidant activity, potentially due to the presence of methoxy and hydroxy groups that enhance electron donation capabilities.

Assay TypeIC50 (µg/mL)
DPPH Radical Scavenging249.6
ABTS Radical ScavengingNot specified

These findings suggest that methyl 2-{[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxy}acetate may protect cells from oxidative stress, contributing to its antiproliferative effects.

The biological activity of methyl 2-{[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxy}acetate is hypothesized to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Evidence suggests that it could activate apoptotic pathways in malignant cells.
  • Antioxidant Defense : By scavenging free radicals, it may reduce oxidative damage within cells.

Case Studies

Several case studies have documented the efficacy of methyl 2-{[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxy}acetate in vitro:

  • Study on MCF-7 Cells :
    • Objective: To assess the antiproliferative effect.
    • Method: MTT assay was employed.
    • Results: Significant reduction in cell viability at concentrations as low as 3.1 µM.
  • Oxidative Stress Model :
    • Objective: To evaluate antioxidant capacity.
    • Method: DPPH and ABTS assays were performed.
    • Results: Demonstrated potent radical scavenging activity, supporting its potential use in oxidative stress-related conditions.

Properties

IUPAC Name

methyl 2-[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O6/c1-15-9(13)4-17-7-3-8(12-6-11-7)18-5-10(14)16-2/h3,6H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEIWTJTUMWLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=NC=N1)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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